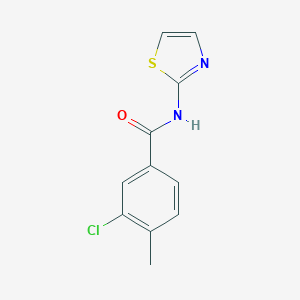
3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide, also known as TPNPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TPNPB belongs to the class of benzamides and has been studied for its biochemical and physiological effects in various experimental models.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide has been shown to have various biochemical and physiological effects in experimental models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide in lab experiments is its ability to selectively modulate specific signaling pathways, making it a useful tool for studying the role of these pathways in various biological processes. However, one limitation of 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental models.
Direcciones Futuras
There are several future directions for the study of 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide. One potential direction is the development of 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide analogs with improved solubility and potency. Another direction is the investigation of 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide's potential as a therapeutic agent for the treatment of various inflammatory diseases and cancers. Additionally, the role of 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide in the regulation of glucose and lipid metabolism warrants further investigation.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-piperidin-1-ylaniline to yield 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory properties in animal models, making it a potential candidate for the treatment of inflammatory diseases. 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-13-15(14-19(26-2)20(18)27-3)21(24)22-16-7-9-17(10-8-16)23-11-5-4-6-12-23/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24) |
Clave InChI |
TUOPZYXEXLHGSS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)
![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide](/img/structure/B251707.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251711.png)
![Methyl 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B251712.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B251715.png)